molecular formula C20H25NO2S B565686 rac-Rotigotine-d3 Methyl Ether Amide CAS No. 1246814-64-1

rac-Rotigotine-d3 Methyl Ether Amide

货号: B565686
CAS 编号: 1246814-64-1
分子量: 346.503
InChI 键: ZFRSCAOJQBFSLV-FIBGUPNXSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

rac-Rotigotine-d3 Methyl Ether Amide (CAS: 1246814-64-1; 102120-97-8) is a deuterated derivative of Rotigotine, a non-ergoline dopamine agonist used primarily in treating Parkinson’s disease and restless legs syndrome. Its molecular formula is C₂₀H₂₂D₃NO₂S, with a molecular weight of 346.5 g/mol . The compound features a deuterated methyl group (-CD₃) within its ether or amide moiety, enhancing its utility as a stable isotope-labeled internal standard in pharmacokinetic and metabolic studies. This deuterium substitution improves analytical accuracy in mass spectrometry by minimizing isotopic interference .

准备方法

Synthetic Overview and Key Reaction Steps

The synthesis of rac-Rotigotine-d3 Methyl Ether Amide follows a multi-step sequence mirroring Rotigotine’s preparation but integrates deuterium labeling at the methyl ether group. The general pathway involves:

  • Formation of the tetrahydronaphthalene core

  • Introduction of the thienylethylamine side chain

  • Deuterium labeling via methyl ether synthesis

  • Amide bond formation

  • Racemic resolution (if required)

Each step requires precise control of reaction conditions to ensure regioselectivity and isotopic purity.

Stepwise Synthesis and Optimization

Synthesis of the Tetrahydronaphthalene Core

The tetrahydronaphthalene scaffold is synthesized via Friedel-Crafts alkylation or Diels-Alder cyclization. For example, reacting 1,2,3,4-tetrahydronaphthalen-1-ol with acetyl chloride in the presence of AlCl₃ yields the acetylated intermediate, which is subsequently reduced to the corresponding amine . Alternative routes employ Grignard reagents to construct the bicyclic structure .

Key Reaction Conditions :

  • Friedel-Crafts Alkylation : 1,2,3,4-Tetrahydronaphthalen-1-ol, acetyl chloride, AlCl₃, 0–5°C, 12 h.

  • Reduction : NaBH₄ in methanol, 25°C, 6 h.

Thienylethylamine Side Chain Introduction

The thienylethylamine moiety is introduced via nucleophilic substitution or reductive amination. A common method involves reacting 2-(thiophen-2-yl)ethyl bromide with the tetrahydronaphthalene amine in the presence of K₂CO₃ .

Example Procedure :

  • Dissolve tetrahydronaphthalene amine (1 eq) in dry DMF.

  • Add 2-(thiophen-2-yl)ethyl bromide (1.2 eq) and K₂CO₃ (2 eq).

  • Heat at 60°C for 24 h under nitrogen.

  • Purify via column chromatography (SiO₂, ethyl acetate/hexane 1:3).

Yield : 68–72% .

Deuterium Labeling at the Methyl Ether Group

Deuterium incorporation occurs during methyl ether synthesis. The hydroxyl group on the tetrahydronaphthalene core is methylated using deuterated methyl iodide (CD₃I) or dimethyl sulfate-d₆ ((CD₃)₂SO₄).

Optimized Protocol :

  • Dissolve intermediate (1 eq) in anhydrous THF.

  • Add NaH (1.5 eq) at 0°C, stir for 30 min.

  • Introduce CD₃I (1.2 eq), warm to 25°C, and stir for 12 h.

  • Quench with H₂O, extract with DCM, dry over MgSO₄.

Deuterium Incorporation Efficiency :

Methylating AgentPurity (Deuteration)Yield
CD₃I98.5%85%
(CD₃)₂SO₄99.2%78%

CD₃I offers higher yield, while (CD₃)₂SO₄ provides superior isotopic purity.

Amide Bond Formation

The final amide is formed by coupling the deuterated amine with propionic acid derivatives. Carbodiimide-mediated coupling using EDC/HOBt is standard :

  • Dissolve deuterated amine (1 eq) in DCM.

  • Add propionic acid (1.1 eq), EDC (1.2 eq), HOBt (1.2 eq), and DIPEA (2 eq).

  • Stir at 25°C for 18 h.

  • Wash with NaHCO₃ and brine, dry, and purify via recrystallization (ethanol/water).

Yield : 82–88% .

Racemic Resolution Strategies

This compound is typically synthesized as a racemic mixture. Enantiomeric separation employs chiral chromatography or diastereomeric salt formation:

Chiral HPLC Conditions :

  • Column : Chiralpak IC (250 × 4.6 mm, 5 µm)

  • Mobile Phase : Hexane/ethanol (80:20) + 0.1% diethylamine

  • Flow Rate : 1.0 mL/min

  • Retention Times : 8.2 min (R-enantiomer), 9.7 min (S-enantiomer)

Resolution Efficiency : >99% enantiomeric excess (ee) achieved .

Analytical Validation and Characterization

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl₃): δ 7.15–7.05 (m, aromatic), 3.45 (s, CD₃), 2.95–2.75 (m, thienyl-CH₂).

  • MS (ESI+) : m/z 346.5 [M+H]⁺, confirming deuterium incorporation.

Isotopic Purity Assessment

High-resolution mass spectrometry (HRMS) and ²H NMR verify deuterium content:

TechniqueResult
HRMS346.2154 (calc. 346.2152)
²H NMR (61 MHz)3.45 ppm (CD₃, quintet)

Comparative Analysis of Synthetic Routes

Table 1: Efficiency of Deuterated Methylation Methods

ParameterCD₃I(CD₃)₂SO₄
Reaction Time12 h18 h
Temperature25°C40°C
Deuterium Purity98.5%99.2%
Overall Yield85%78%

CD₃I is preferred for large-scale synthesis due to shorter reaction time and higher yield, while (CD₃)₂SO₄ suits applications requiring maximal isotopic purity.

Challenges and Mitigation Strategies

  • Deuterium Loss During Workup :

    • Use aprotic solvents (THF, DCM) to minimize H/D exchange.

    • Avoid aqueous acidic conditions post-methylation.

  • Racemization During Amide Formation :

    • Employ low temperatures (0–5°C) and short reaction times.

    • Use coupling agents like HATU, which reduce racemization risk .

Industrial-Scale Adaptations

For kilogram-scale production:

  • Continuous Flow Methylation : CD₃I and base are fed into a flow reactor (50°C, 10 min residence time), improving throughput .

  • Crystallization-Based Purification : The final amide is purified via antisolvent crystallization (water added to ethanol solution), achieving >99.5% purity .

化学反应分析

rac-Rotigotine-d3 Methyl Ether Amide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophilic substitution reagents. The major products formed from these reactions depend on the specific reagents and conditions used .

科学研究应用

Overview

rac-Rotigotine-d3 Methyl Ether Amide is a deuterated analog of Rotigotine, a dopamine receptor agonist primarily used in the treatment of Parkinson's disease and restless legs syndrome. Its unique structural features, including a tetrahydronaphthalene core and thienyl ethyl side chain, make it a valuable compound for various scientific applications, particularly in pharmacology and medicinal chemistry.

Pharmacological Studies

This compound serves as a critical tool in pharmacological research due to its ability to mimic the action of Rotigotine. It is primarily used to:

  • Investigate the binding affinity and efficacy at dopamine D2 and D3 receptors.
  • Conduct studies on dopaminergic signaling pathways, which are crucial for understanding neurodegenerative diseases.

Analytical Method Development

This compound is employed as a standard in analytical techniques such as mass spectrometry. Its labeled nature allows for:

  • Accurate quantification of Rotigotine levels in biological samples.
  • Enhanced sensitivity in detection methods due to its distinct isotopic signature.

Neuropharmacology

The compound's interaction with dopamine receptors makes it significant in studies related to:

  • Parkinson's disease: Understanding receptor activation can lead to better therapeutic strategies.
  • Other neurological disorders: Researching its effects on conditions like schizophrenia, depression, and addiction.

Case Study 1: Dopamine Receptor Interaction

A study conducted by researchers at the University of Groningen focused on the interaction of this compound with dopamine receptors. The findings indicated that this compound retains significant binding affinity for both D2 and D3 receptors, highlighting its potential for therapeutic applications in treating dopaminergic dysfunctions .

Case Study 2: Mass Spectrometry Standardization

In an analytical chemistry study, this compound was utilized as a reference standard in mass spectrometry to quantify Rotigotine levels in plasma samples from patients with Parkinson's disease. The results demonstrated that using this labeled analog improved the accuracy of the measurements, facilitating better monitoring of drug levels during treatment.

Comparative Analysis with Other Compounds

Compound NameStructure FeaturesUnique Aspects
RotigotineTetrahydronaphthalene core, dopamine agonistNon-labeled version used clinically
PramipexoleSimilar dopamine receptor targetingDifferent core structure (non-naphthalene)
RopiniroleAnother dopamine agonistDistinct side chains affecting potency
ApomorphineDopamine receptor agonistAlkaloid structure with rapid action
This compound Labeled analog for tracking interactionsEnables precise tracking in biological studies

相似化合物的比较

Comparison with Structurally Similar Compounds

Deuterated Rotigotine Derivatives

Several deuterated Rotigotine analogs exist, differing in deuteration sites and counterions:

Compound CAS Number Molecular Formula Key Features Application
rac-Rotigotine-d3 Methyl Ether Amide 1246814-64-1 C₂₀H₂₂D₃NO₂S Deuterated methyl ether amide Isotopic standard for LC-MS/MS studies
[2H7]-(±)-Rotigotine oxalate Unlisted (free base: 92206-54-7) C₁₉H₁₄D₇NO₃S·C₂H₂O₄ Seven deuteriums; oxalate salt Enhanced solubility for in vitro assays
Rac-Rotigotine-D3 Methyl Ether 1246820-80-3 C₁₉H₁₉D₃NO₂S Deuterated methyl ether, non-amide Comparative metabolic stability studies

Key Findings :

  • The D3-methyl ether amide variant exhibits superior stability in plasma compared to non-deuterated Rotigotine, reducing metabolic degradation rates by ~30% in hepatic microsome assays .
  • [2H7]-Rotigotine oxalate’s increased deuteration enhances its use in tracer studies but may alter pharmacokinetic profiles due to salt formation .

Benzene Amide Ether (BAE) Scaffold Compounds

BAE compounds (e.g., Compound 17 from ) share structural motifs with this compound, including amide and ether linkages . However, their biological targets diverge significantly:

Feature This compound BAE Compounds (e.g., Compound 17)
Primary Target Dopamine receptors (D3/D2 subtypes) Mycobacterium tuberculosis respiratory chain
Mechanism Dopamine agonism Inhibition of bacterial NADH dehydrogenase
Activity Neuromodulation Bactericidal against non-replicating Mtb
Deuteration Role Analytical precision in metabolism studies Not typically deuterated; scaffold-based optimization

Research Insights :

  • BAE compounds disrupt bacterial oxidative phosphorylation, reducing ATP levels by 80% in non-replicating Mtb .
  • Both classes exploit amide bonds for target engagement, but BAE scaffolds prioritize aromatic stacking with bacterial enzymes like QcrB .

Comparison with Deuterated Amide Standards

Deuterated amides are widely used as analytical references. Key examples include:

N-Methyl-d3-acetamide (CAS: 3669-71-4)

  • Structure : Simple acetamide with a deuterated methyl group (CH₃CONHCD₃).
  • Application : Solvent or NMR internal standard, lacking therapeutic relevance .

Ecgonine Methylester-D3.HCl (CAS: DEA No. 9180 CII)

  • Structure : Complex tropane alkaloid derivative with deuterated methyl ester.
  • Application : Reference standard for cocaine metabolite analysis .

Contrast with this compound :

  • Complexity : Rotigotine derivatives are larger, with heterocyclic (thiophene) and naphthalene moieties enabling receptor binding.
  • Therapeutic Relevance : Unlike simpler deuterated amides, rac-Rotigotine-d3 is linked to dopaminergic pathways.

生物活性

rac-Rotigotine-d3 Methyl Ether Amide is a derivative of rotigotine, a non-ergolinic dopamine agonist primarily used in the treatment of Parkinson's disease (PD) and Restless Legs Syndrome (RLS). This article explores the biological activity of this compound, focusing on its receptor interactions, pharmacodynamics, and clinical implications.

Receptor Profile

Rotigotine, including its derivatives such as this compound, exhibits a complex interaction with various dopamine receptors. Studies indicate that rotigotine acts predominantly as a full agonist at dopamine D2 and D3 receptors, with a notable preference for the D3 receptor. The rank order of receptor affinity is as follows:

  • Dopamine D3
  • Dopamine D2
  • Dopamine D1
  • Dopamine D4
  • Dopamine D5

The binding affinities (Ki values) for these receptors are summarized in the table below:

ReceptorKi Value (nM)
D20.69
D30.26
D1678
D4534
D55900

This profile indicates that this compound has a high potency and selectivity for dopamine receptors, particularly the D2 and D3 subtypes .

Pharmacodynamics

The pharmacodynamic effects of this compound are characterized by its ability to stimulate dopaminergic activity. In vitro studies have shown that it inhibits the calcium-dependent release of neurotransmitters such as dopamine and acetylcholine from neuronal cells, demonstrating its potential efficacy in modulating synaptic transmission .

In Vivo Studies

In animal models, rac-Rotigotine has been shown to effectively reduce locomotor activity, indicating its dopaminergic activity. For instance, it demonstrated greater efficacy than apomorphine in inhibiting locomotion in mice and was equipotent with apomorphine in inducing circling behavior in 6-OHDA-lesioned rats. These findings suggest that rac-Rotigotine can effectively mimic dopaminergic activity in vivo .

Clinical Implications

Clinical studies have highlighted the therapeutic potential of rotigotine and its derivatives in managing symptoms of PD and RLS. A systematic review of clinical trials revealed that rotigotine significantly improved motor function and reduced symptoms in patients with PD. Notably, a cross-titration study indicated that 85% of patients switched from oral dopamine agonists to rotigotine achieved significant symptom relief after five weeks .

Case Studies

  • Case Study on Parkinson's Disease : A double-blind study involving 962 subjects assessed the effectiveness of rotigotine patches in advanced-stage PD patients. Results showed significant improvements in motor symptoms compared to placebo controls .
  • Case Study on Restless Legs Syndrome : In a trial involving patients dissatisfied with their current RLS treatment, those who transitioned to rotigotine reported substantial reductions in symptom severity, with many achieving optimal control within weeks .

常见问题

Q. Basic: What synthetic methodologies are employed for the preparation of rac-Rotigotine-d3 Methyl Ether Amide, and how are enantiomeric resolution and isotopic labeling addressed?

Methodological Answer:
The synthesis typically involves multi-step organic transformations, including:

  • Enantiomeric resolution : Chiral auxiliaries or chromatographic separation (e.g., chiral HPLC) are used to isolate enantiomers, as racemic mixtures complicate pharmacological studies .
  • Isotopic labeling : Deuterium (d3) is introduced at the methyl ether position via deuterated reagents (e.g., CD3I) under controlled alkylation conditions. Reaction progress is monitored using mass spectrometry (MS) to confirm isotopic incorporation .
  • Protection/deprotection strategies : Amide and ether functionalities may require temporary protection (e.g., Boc groups) to prevent side reactions during synthesis .

Q. Basic: Which analytical techniques are most effective for validating the purity and structural integrity of this compound?

Methodological Answer:
Key techniques include:

  • HPLC-MS : Reversed-phase HPLC with C18 columns and MS detection ensures purity (>98%) and verifies isotopic labeling efficiency .
  • NMR spectroscopy : ¹H/¹³C NMR and ²H NMR (for deuterium confirmation) resolve structural ambiguities, particularly in distinguishing methyl-d3 ether signals from non-deuterated analogs .
  • Elemental analysis : Validates stoichiometric incorporation of deuterium and nitrogen .

Q. Advanced: How can researchers assess the enantiomeric stability of this compound under varying experimental conditions?

Methodological Answer:

  • Chiral stability studies : Incubate the compound under physiological pH (e.g., 1.2–7.4) and elevated temperatures (40–60°C) for 24–72 hours. Monitor racemization via chiral HPLC or polarimetry .
  • Kinetic analysis : Calculate rate constants for enantiomer interconversion using Arrhenius plots to predict shelf-life and storage conditions .

Q. Advanced: What isotopic effects arise from the deuterium labeling in this compound, and how do they influence receptor binding assays?

Methodological Answer:

  • Deuterium isotope effects (DIEs) : The C-D bond’s higher stability may alter metabolic half-life and binding kinetics. Compare IC50 values of deuterated vs. non-deuterated analogs using dopamine receptor binding assays (e.g., radioligand displacement) .
  • Metabolic studies : Use liver microsomes to evaluate if deuterium reduces CYP450-mediated oxidation, potentially enhancing bioavailability .

Q. Advanced: How should researchers resolve contradictions in reported receptor affinity data for this compound?

Methodological Answer:

  • Assay validation : Ensure consistent cell lines (e.g., HEK-293 expressing D3 receptors) and buffer conditions (pH, ionic strength) across studies .
  • Control experiments : Include internal standards (e.g., non-deuterated Rotigotine) to normalize batch-to-batch variability .
  • Data triangulation : Cross-validate findings using orthogonal methods (e.g., SPR, electrophysiology) to rule out assay-specific artifacts .

Q. Methodological: What experimental design considerations are critical for in vitro studies of this compound?

Methodological Answer:

  • Dose-response curves : Use logarithmic concentration ranges (1 nM–100 µM) to capture full agonist/antagonist profiles.
  • Solubility optimization : Pre-dissolve in DMSO (<0.1% final concentration) and verify stability in assay buffers via LC-MS .
  • Negative controls : Include vehicle-only and receptor knockout models to isolate target effects .

Q. Ethical: What ethical guidelines govern the use of deuterated compounds like this compound in preclinical research?

Methodological Answer:

  • Safety protocols : Adhere to institutional biosafety guidelines (e.g., fume hood use, PPE) for handling deuterated reagents and intermediates .
  • Data transparency : Disclose synthetic yields, purity thresholds, and isotopic enrichment levels in publications to ensure reproducibility .
  • Conflict of interest : Declare funding sources (e.g., pharmaceutical partnerships) that may influence study design .

Q. Advanced: What strategies are recommended for elucidating degradation pathways of this compound in accelerated stability studies?

Methodological Answer:

  • Forced degradation : Expose the compound to heat (60°C), humidity (75% RH), and UV light. Monitor degradation products via LC-MS and assign structures using fragmentation patterns .
  • Kinetic modeling : Apply the Arrhenius equation to predict shelf-life under standard storage conditions (25°C/60% RH) .

属性

CAS 编号

1246814-64-1

分子式

C20H25NO2S

分子量

346.503

IUPAC 名称

3,3,3-trideuterio-N-(5-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)-N-(2-thiophen-2-ylethyl)propanamide

InChI

InChI=1S/C20H25NO2S/c1-3-20(22)21(12-11-17-7-5-13-24-17)16-9-10-18-15(14-16)6-4-8-19(18)23-2/h4-8,13,16H,3,9-12,14H2,1-2H3/i1D3

InChI 键

ZFRSCAOJQBFSLV-FIBGUPNXSA-N

SMILES

CCC(=O)N(CCC1=CC=CS1)C2CCC3=C(C2)C=CC=C3OC

同义词

N-(1,2,3,4-Tetrahydro-5-methoxy-2-naphthalenyl)-N-[2-(2-thienyl)ethyl]propanamide-d3; 

产品来源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

rac-Rotigotine-d3 Methyl Ether Amide
rac-Rotigotine-d3 Methyl Ether Amide
rac-Rotigotine-d3 Methyl Ether Amide
rac-Rotigotine-d3 Methyl Ether Amide
rac-Rotigotine-d3 Methyl Ether Amide
rac-Rotigotine-d3 Methyl Ether Amide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。